molecular formula C11H13N3O3 B2495967 Methyl (2R,3S)-5-oxo-3-pyridin-3-ylpiperazine-2-carboxylate CAS No. 2305185-04-8

Methyl (2R,3S)-5-oxo-3-pyridin-3-ylpiperazine-2-carboxylate

Cat. No.: B2495967
CAS No.: 2305185-04-8
M. Wt: 235.243
InChI Key: VOIDNUTZSPIZDP-VHSXEESVSA-N
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Description

Methyl (2R,3S)-5-oxo-3-pyridin-3-ylpiperazine-2-carboxylate is a chiral compound with significant interest in various scientific fields. This compound features a piperazine ring substituted with a pyridine moiety and a carboxylate ester group, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

methyl (2R,3S)-5-oxo-3-pyridin-3-ylpiperazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-17-11(16)10-9(14-8(15)6-13-10)7-3-2-4-12-5-7/h2-5,9-10,13H,6H2,1H3,(H,14,15)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIDNUTZSPIZDP-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(NC(=O)CN1)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@@H](NC(=O)CN1)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,3S)-5-oxo-3-pyridin-3-ylpiperazine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and piperazine derivatives.

    Formation of Piperazine Ring: The piperazine ring is formed through a cyclization reaction, often involving a nucleophilic substitution reaction.

    Introduction of Pyridine Moiety: The pyridine moiety is introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.

    Esterification: The final step involves the esterification of the carboxylate group using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-5-oxo-3-pyridin-3-ylpiperazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In the field of chemistry, Methyl (2R,3S)-5-oxo-3-pyridin-3-ylpiperazine-2-carboxylate serves as a building block for synthesizing more complex molecules. Its unique functional groups enable various chemical reactions including oxidation, reduction, and nucleophilic substitution.

Reaction TypeCommon ReagentsProducts
OxidationPotassium permanganateCarboxylic acids
ReductionSodium borohydrideAlcohols or amines
SubstitutionAlkyl halides with sodium hydroxideVarious substituted derivatives

Biology

Biologically, this compound is investigated for its potential as a ligand in biochemical assays. Its ability to interact with specific molecular targets makes it valuable in studying enzyme activities and receptor interactions.

Medicine

In medicinal chemistry, this compound is explored for its pharmacological properties , including:

  • Antimicrobial activity
  • Anticancer potential
  • Neuroprotective effects

Case studies have shown promising results in terms of efficacy against various diseases. For instance, its derivatives have been evaluated for antibacterial properties against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity.

Industry

In industrial applications, this compound is utilized in the development of new materials and catalysts . Its unique chemical structure allows it to act as a precursor in synthesizing advanced materials used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (2R,3S)-5-oxo-3-pyridin-3-ylpiperazine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate: Another chiral compound with similar structural features.

    (2R,3S)-Ethyl-3-phenylglycidate: Used in the synthesis of pharmaceutical intermediates.

Uniqueness

Methyl (2R,3S)-5-oxo-3-pyridin-3-ylpiperazine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl (2R,3S)-5-oxo-3-pyridin-3-ylpiperazine-2-carboxylate is a chiral compound that has garnered significant attention in various scientific fields due to its unique structural features and potential biological activities. This compound is characterized by a piperazine ring, a pyridine moiety, and a carboxylate ester group, making it versatile for research and industrial applications.

Synthesis

The synthesis typically involves several key steps:

  • Formation of the Piperazine Ring : This is achieved through cyclization reactions.
  • Introduction of the Pyridine Moiety : This can be accomplished via coupling reactions.
  • Esterification : The final step involves esterification using methanol and an acid catalyst.

This compound interacts with specific molecular targets, potentially modulating enzyme or receptor activity. This interaction may trigger downstream signaling pathways that are relevant in various biological contexts.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological effects, including:

  • Antioxidant Activity : The compound has been noted for its ability to scavenge free radicals.
  • Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation markers in vitro.
  • Potential Anticancer Activity : Some studies have explored its effects on cancer cell lines, indicating possible cytotoxic effects against certain types of cancer .

Case Studies and Research Findings

  • In Vitro Studies : In studies involving human cancer cell lines, this compound demonstrated significant cytotoxicity at concentrations ranging from 10 µM to 100 µM.
  • Animal Models : In vivo studies using murine models have shown that the compound can inhibit tumor growth when administered at specific dosages, suggesting its potential as a therapeutic agent in oncology .
  • Structure–Activity Relationship (SAR) : SAR studies have indicated that modifications to the piperazine or pyridine moieties can significantly alter the biological activity of the compound, highlighting the importance of its structural components in mediating effects .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntioxidant, anti-inflammatory, anticancer
(2R,3S)-Ethyl-3-(4-methoxyphenyl)glycidateStructureAnticancer properties
6-substituted [1,2,5]oxadiazolo[3,4-b]pyridin derivativesStructureMitochondrial uncoupling agents

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